molecular formula C21H14N6O9 B12781398 Lee82xnj3T CAS No. 221164-60-9

Lee82xnj3T

Cat. No.: B12781398
CAS No.: 221164-60-9
M. Wt: 494.4 g/mol
InChI Key: OFUSRUGBBIJORN-UHFFFAOYSA-N
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Description

Lee82xnj3T is a synthetic heterocyclic compound characterized by a pyrrolo[1,2-f][1,2,4]triazine core structure, substituted with chlorine atoms at the 2- and 4-positions (C₆H₃Cl₂N₃; molecular weight: 188.01 g/mol) . Its synthesis typically involves nucleophilic aromatic substitution reactions under controlled conditions using reagents such as N-ethyldiisopropylamine and potassium iodide in dimethylformamide (DMF) . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and demonstrates stability under ambient conditions, making it suitable for pharmaceutical intermediate applications. Key spectral data include a distinct UV-Vis absorption peak at 254 nm and a characteristic IR stretch at 1650 cm⁻¹ (C=N bonding) .

Properties

CAS No.

221164-60-9

Molecular Formula

C21H14N6O9

Molecular Weight

494.4 g/mol

IUPAC Name

7-[4-[(4-carboxyphenyl)carbamoyloxymethyl]imidazol-1-yl]-6-nitro-3-oxo-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C21H14N6O9/c28-18-17(20(31)32)24-13-5-15(16(27(34)35)6-14(13)25-18)26-7-12(22-9-26)8-36-21(33)23-11-3-1-10(2-4-11)19(29)30/h1-7,9H,8H2,(H,23,33)(H,25,28)(H,29,30)(H,31,32)

InChI Key

OFUSRUGBBIJORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)OCC2=CN(C=N2)C3=C(C=C4C(=C3)N=C(C(=O)N4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Lee82xnj3T involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route typically includes the following steps:

    Formation of the Quinoxaline Core: This is achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.

    Introduction of the Nitro Group: Nitration of the quinoxaline core is carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoxaline core.

    Carbamoylation and Carboxylation:

Chemical Reactions Analysis

Lee82xnj3T undergoes various chemical reactions, including:

Scientific Research Applications

Lee82xnj3T has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lee82xnj3T involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Lee82xnj3T with structurally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Log S (Aqueous Solubility) Hydrogen Bond Acceptors
This compound C₆H₃Cl₂N₃ 188.01 145–148 -2.3 3
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine C₈H₈ClN₃ 181.62 132–135 -1.8 3
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine C₆H₃Cl₂N₂ 172.01 160–163 -2.5 2
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆ClN₃ 167.59 155–158 -1.6 3

Key Observations :

  • This compound’s higher molecular weight and chlorine substitution enhance its thermal stability compared to non-halogenated analogs (e.g., 4-chloro-5-isopropylpyrrolotriazine) .
  • The compound’s low aqueous solubility (Log S = -2.3) limits its bioavailability, a common challenge among halogenated heterocycles .

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